trans-3-Trifluoromethyl-cyclohexylamine HCl trans-3-Trifluoromethyl-cyclohexylamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783289
InChI: InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m0./s1
SMILES: C1CC(CC(C1)N)C(F)(F)F.Cl
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63 g/mol

trans-3-Trifluoromethyl-cyclohexylamine HCl

CAS No.:

Cat. No.: VC13783289

Molecular Formula: C7H13ClF3N

Molecular Weight: 203.63 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Trifluoromethyl-cyclohexylamine HCl -

Specification

Molecular Formula C7H13ClF3N
Molecular Weight 203.63 g/mol
IUPAC Name (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m0./s1
Standard InChI Key RCSIEAABDZVSPX-GEMLJDPKSA-N
Isomeric SMILES C1C[C@@H](C[C@H](C1)N)C(F)(F)F.Cl
SMILES C1CC(CC(C1)N)C(F)(F)F.Cl
Canonical SMILES C1CC(CC(C1)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of trans-3-trifluoromethyl-cyclohexylamine hydrochloride is C₇H₁₂F₃N·HCl, with a molecular weight of 219.63 g/mol . The trans designation indicates that the amine (-NH₂) and trifluoromethyl (-CF₃) groups occupy opposite positions on the cyclohexane ring (Figure 1). This stereochemistry is critical for its interaction with biological targets, as demonstrated in receptor-binding studies .

Table 1: Key Identifiers of trans-3-Trifluoromethyl-cyclohexylamine HCl

PropertyValueSource
CAS Registry Number1529782-04-4 (enantiomer-specific)
IUPAC Name(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Purity>98% (GC)
Storage ConditionsCool, dark place (<15°C)

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is typically synthesized via resolution of racemic mixtures or asymmetric catalysis. A patented method involves the Grignard reaction of halo-benzotrifluoride isomers with magnesium, followed by ketene addition and hydroxylamine-mediated oximation to achieve high enantiomeric purity . For example, reacting a meta-rich halo-benzotrifluoride isomer with Mg in tetrahydrofuran (THF) yields a Grignard intermediate, which is subsequently treated with ketene in hexane to form the acetophenone precursor . Hydroxylamine hydrochloride then converts the ketone to the oxime, which is purified via crystallization in cyclopentane .

Challenges in Stereochemical Control

Achieving trans selectivity requires precise control over reaction conditions. The use of transition metal-ligand complexes (e.g., copper(I) iodide with bipyridine ligands) during ketene addition minimizes cis isomer formation, achieving a trans:cis ratio of >20:1 . Despite these advances, scalability remains limited by the air sensitivity of intermediates and the need for inert atmospheres .

Physicochemical Properties

Stability and Solubility

The compound is a hygroscopic liquid at room temperature but stabilizes as a crystalline solid when stored under inert gas at <15°C . It exhibits moderate solubility in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate but is insoluble in water .

Table 2: Physicochemical Profile

PropertyValueMethod
Boiling Point198–202°C (decomposes)GC-MS
Density1.24 g/cm³Pycnometry
LogP (Partition Coefficient)2.1 ± 0.3HPLC

Applications in Drug Discovery

Role in Agrochemicals

trans-3-Trifluoromethyl-cyclohexylamine HCl serves as a key intermediate in synthesizing trifluoxystrobin, a broad-spectrum fungicide . Its trifluoromethyl group enhances lipid solubility, enabling penetration into fungal cell membranes.

Pharmaceutical Relevance

In medicinal chemistry, the compound’s rigid cyclohexane scaffold is exploited to design protease inhibitors. For instance, derivatives have shown sub-micromolar activity against HIV-1 protease due to hydrophobic interactions with the enzyme’s active site .

SupplierPrice (250 mg)Lead TimePurity
Fluorochem CN$42712 days>98%
eNovation Chemicals LLC$32820 days>98%

Recent Advances and Future Directions

Recent patents highlight innovations in enantioselective synthesis, such as enzymatic resolution using immobilized lipases . Future research may explore its utility in PET radiotracers, leveraging the fluorine-18 isotope for imaging applications.

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